5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate
Description
5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate is a synthetic small molecule featuring a quinoline core substituted at positions 5 (chloro), 7 (morpholinylmethyl), and 8 (thiophene-2-carboxylate ester). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a Toll-like receptor (TLR) antagonist for autoimmune diseases like systemic lupus erythematosus, as indicated by structurally related patents .
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-15-11-13(12-22-6-8-24-9-7-22)18(17-14(15)3-1-5-21-17)25-19(23)16-4-2-10-26-16/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGMSZGMHEOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and an appropriate leaving group on the quinoline ring.
Coupling with Thiophene-2-carboxylate: The final step involves the esterification reaction between the quinoline derivative and thiophene-2-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the morpholine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate exhibit various biological activities, including:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It acts as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : The quinoline scaffold is known for its ability to inhibit enzymes and receptors involved in cancer progression. Derivatives of this compound have been studied for their anticancer properties, indicating its potential as a lead compound for cancer therapeutics .
Synthesis and Derivatization
The synthesis of this compound typically involves several steps, allowing for modifications that can enhance its pharmacological properties. The functional groups present in the compound facilitate various chemical reactions, such as esterification and nucleophilic substitution, enabling further derivatization for improved efficacy .
Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Lead Compound for Antimicrobial Drugs : Its significant antimicrobial properties can be harnessed to develop new antibiotics targeting resistant strains of bacteria.
- Therapeutics for Inflammatory Diseases : The anti-inflammatory activity suggests it could be developed into drugs for conditions such as rheumatoid arthritis or other inflammatory disorders.
- Cancer Treatment : Its ability to inhibit cancer-related pathways positions it as a promising candidate for further studies aimed at developing anticancer therapies.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess how well the compound interacts with proteins associated with disease pathways. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the therapeutic profile of the compound .
Mechanism of Action
The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings
Morpholine’s Role: The morpholinylmethyl group balances solubility (via hydrogen bonding) and lipophilicity, critical for oral bioavailability. This contrasts with diethylaminomethyl (more lipophilic) or hydroxyl groups (polar but prone to glucuronidation) .
Thiophene vs. Furan : Thiophene’s sulfur atom enhances binding to aromatic residues (e.g., TLR7 Tyr<sup>756</sup>), whereas furan’s oxygen may reduce affinity due to weaker van der Waals interactions .
Chloro vs. Nitro : The chloro substituent provides moderate electron withdrawal without the metabolic liabilities of nitro groups (e.g., toxicity via nitroso intermediates) .
Biological Activity
5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate is a novel compound that has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 389.9 g/mol. Its structure features a quinoline core, which is known for its biological significance, along with a morpholine side chain and a thiophene group. The presence of chlorine at the 5-position of the quinoline ring enhances its reactivity and biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 µg/mL against specific strains, highlighting their potential as effective antimicrobial agents .
Anti-inflammatory Effects
The compound's ability to inhibit interleukin receptor-associated kinase 4 (IRAK4) suggests its role in anti-inflammatory pathways. By blocking IRAK4, it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The quinoline scaffold is well-known for its anticancer properties. Compounds derived from this structure can inhibit various enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may possess similar anticancer activities, warranting further investigation into its mechanisms and efficacy against cancer cell lines .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline core followed by the introduction of the morpholine and thiophene groups. The synthetic routes allow for modifications that can enhance pharmacological properties while maintaining structural integrity .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several quinoline derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited strong activity against Staphylococcus aureus and Escherichia coli, with significant inhibition zones observed .
- Inflammation Modulation : Another study focused on the anti-inflammatory potential of quinoline derivatives, demonstrating that they could effectively reduce cytokine levels in vitro, supporting their use in inflammatory conditions.
Comparative Analysis
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-Chloro-7-(morpholin-4-y)methyl quinolin | Chlorine substitution enhances reactivity | Antimicrobial, anti-inflammatory |
| 5-Nitroquinoline | Nitro group provides distinct reactivity | Antibacterial |
| 8-Hydroxyquinoline | Hydroxy group contributes to chelation properties | Anticancer |
| Thiophene derivatives | Versatile applications in materials science | Varies widely depending on substitution |
The uniqueness of 5-chloro-7-[morpholin-4-y]methyl quinolin lies in its specific combination of functional groups that confer both structural diversity and potential therapeutic benefits not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the quinoline core via Friedländer or Gould-Jacobs cyclization. Introduce chlorine at position 5 using chlorinating agents like POCl₃ or NCS.
- Step 2 : Functionalize position 7 with morpholin-4-ylmethyl via nucleophilic substitution. Pre-activate the quinoline with a chloromethyl intermediate (e.g., 5-(chloromethyl)quinolin-8-yl acetate) to facilitate substitution .
- Step 3 : Esterify the thiophene-2-carboxylic acid moiety using coupling reagents (e.g., DCC or EDCI) under anhydrous conditions. Optimize solvent (e.g., DMF or THF) and temperature (40–60°C) to improve yields.
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., morpholine methyl protons at δ 3.5–4.0 ppm; quinoline aromatic signals) .
- HRMS : Validate molecular weight (±1 ppm accuracy). Use ESI or MALDI-TOF for ionization .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, particularly for resolving twinning or disorder in morpholine/thiophene moieties .
- Elemental Analysis : Verify purity (<±0.4% deviation for C/H/N) .
Q. What strategies enhance aqueous solubility for in vitro assays?
- Approaches :
- Salt Formation : Convert the thiophene carboxylate to a sodium salt (e.g., sodium thiophene-2-carboxylate analogs) .
- Co-solvents : Use DMSO or cyclodextrin inclusion complexes for stock solutions.
- Hydrophilic Modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions without disrupting pharmacophores .
Advanced Research Questions
Q. How do structural modifications at the quinoline and thiophene moieties influence biological activity?
- Methodology :
- SAR Studies : Compare analogs with substituents at quinoline position 7 (e.g., morpholine vs. piperazine) and thiophene carboxylate ester vs. amide.
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or antibacterial activity. For example, 8-hydroxyquinoline derivatives show metal-chelating activity, which can be modulated by morpholine substitution .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .
Q. What methodologies study the metal-chelating properties of this compound?
- Techniques :
- pH-Potentiometry : Determine protonation constants and metal-ligand stability constants (e.g., for Rh³⁺ or Ru²⁺ complexes) .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λmax shifts upon chelation).
- 1H NMR Titrations : Track chemical shift changes in quinoline protons during metal binding .
Q. What challenges arise in crystal structure determination, and how can they be addressed?
- Challenges :
- Disorder in Morpholine/Thiophene Groups : Common due to flexible substituents.
- Twinning : Likely in monoclinic crystals.
- Solutions :
- Use SHELXD for structure solution and SHELXL for refinement with TWIN commands.
- Collect high-resolution data (d ≤ 0.8 Å) and apply restraints for bond lengths/angles in disordered regions .
Q. How should researchers address contradictions in biological activity data from substituent variations?
- Approach :
- Systematic SAR : Test a congeneric series (e.g., halogen, alkyl, aryl substitutions) under standardized assay conditions.
- Statistical Validation : Apply ANOVA or machine learning to identify outliers or confounding variables (e.g., solubility differences).
- Mechanistic Studies : Use molecular docking or MD simulations to probe binding interactions (e.g., quinoline-metal coordination vs. hydrophobic pocket binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
